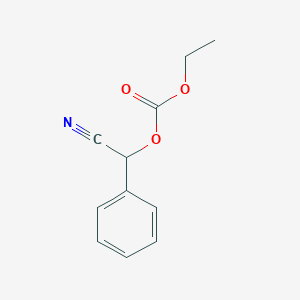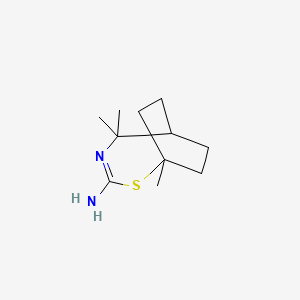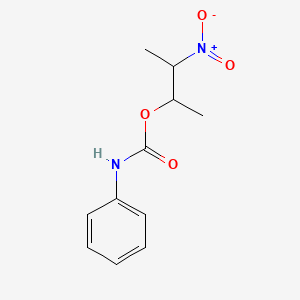![molecular formula C40H35N9O7S B14724170 5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)
5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by multiple diazenyl groups, which are known for their vibrant colors and potential use in dye chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid involves multiple steps, starting with the preparation of intermediate compounds. The process typically involves diazotization reactions, where aromatic amines are converted into diazonium salts, followed by coupling reactions with various aromatic compounds to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salts and the successful coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the diazenyl groups, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds, depending on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity or the modulation of receptor functions. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diamino[1,1’-biphenyl]-3,3’-diol: Known for its use in dye chemistry and similar structural features.
2,4-Diamino-1,3,5-triazines: Explored for their anticancer properties and structural similarities.
Uniqueness
5-((4’-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1’-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid stands out due to its multiple diazenyl groups, which confer unique chemical reactivity and potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C40H35N9O7S |
|---|---|
Molekulargewicht |
785.8 g/mol |
IUPAC-Name |
5-[[4-[4-[[2,4-diamino-3-[[4-(4-ethoxyanilino)-3-sulfophenyl]diazenyl]-5-methylphenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C40H35N9O7S/c1-3-56-31-16-12-26(13-17-31)43-33-18-14-30(22-36(33)57(53,54)55)47-49-39-37(41)23(2)20-34(38(39)42)48-45-28-10-6-25(7-11-28)24-4-8-27(9-5-24)44-46-29-15-19-35(50)32(21-29)40(51)52/h4-22,43,50H,3,41-42H2,1-2H3,(H,51,52)(H,53,54,55) |
InChI-Schlüssel |
WIGUODXJYVJDCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C(=CC(=C3N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)


![N-[4-(Dimethylamino)phenyl]-N-methylacetamide](/img/structure/B14724134.png)
![N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide](/img/structure/B14724148.png)




